N-(Hydroxymethyl)formamide
Overview
Description
Synthesis Analysis
The synthesis of N-formamides, which are closely related to N-(Hydroxymethyl)formamide, has been explored through various methods. One approach involves the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's role in catalysis and synthesis processes (Wang et al., 2006).
Molecular Structure Analysis
The study of N-(Hydroxymethyl)formamide and related compounds at the molecular level, particularly their formation in space, highlights their significance in astrochemistry. N-methyl formamide, for example, is a simple molecule containing a peptide bond and has been tentatively detected in star-forming regions, indicating its potential role in the synthesis of biological molecules in extraterrestrial environments (Frigge et al., 2018).
Chemical Reactions and Properties
N-formamides undergo various chemical reactions, demonstrating their reactivity and functional versatility. For instance, formyloxyacetoxyphenylmethane has been used as an N-formylating reagent for amines, amino acids, and peptides, showcasing the compound's utility in the formation of N-formamides under mild conditions (Chapman et al., 2017).
Physical Properties Analysis
The physical properties of N-(Hydroxymethyl)formamide-related compounds, such as their phase behavior and stability, are crucial for their application in material science and other fields. The characterization of polymorphs of certain derivatives highlights the importance of understanding these properties for the development of pharmaceuticals and materials (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(Hydroxymethyl)formamide and its derivatives, such as reactivity towards hydrolysis and formylation, are fundamental to their applications in organic synthesis and drug development. Studies on the hydrolysis mechanism of related compounds provide insight into their behavior in biological and chemical systems (Wu et al., 2008).
Scientific Research Applications
Non-Invasive Biological Monitoring
N-(Hydroxymethyl)formamide (N-HMF) can be used for non-invasive biological monitoring of exposure to industrial solvents. For instance, its derivative N-hydroxymethyl-N-methyl formamide (DMF-OH) has been identified as a urinary metabolite in rats exposed to N,N-dimethyl formamide (DMF), demonstrating its potential as a biological marker for solvent exposure (Chang & Lin, 1991).
Material Science and Nanocomposites
In the field of material science, N-HMF derivatives have been used as additives in the preparation of thermoplastic starch/montmorillonite nanocomposites. These additives act as plasticizers and swelling agents, enhancing the properties of the resulting composites, as demonstrated in a study using N-(2-Hydroxyethyl)formamide (Dai et al., 2009).
Metabolic Studies
N-HMF has been identified as a major urinary metabolite in mice exposed to N,N-dimethylformamide. This discovery, made using high-field 1H-NMR spectroscopy, indicates the compound's relevance in studying the metabolism of industrial solvents (Kestell et al., 1986).
Synthesis and Chemical Reactions
It has applications in synthetic chemistry, such as in the preparation of various N-substituted aminomethylenebisorganophosphorus acids and their derivatives. These compounds, synthesized through the interaction with formamide derivatives, have diverse potential applications in chemistry (Prishchenko et al., 2009).
Biochemistry and Virology
N-HMF and its derivatives have been used in biochemical studies, such as in the study of adenovirus DNA. For example, hydroxyapatite chromatography and formamide denaturation techniques have been employed to analyze adenovirus DNA, providing insights into the DNA's structure and behavior (Tibbetts et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(hydroxymethyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOPPDTVHYCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065339 | |
Record name | Formamide, N-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)formamide | |
CAS RN |
13052-19-2 | |
Record name | N-(Hydroxymethyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13052-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxymethylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethyl)formamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(hydroxymethyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLOLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1OKZ795I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.